molecular formula C19H21N5O4 B2644278 methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-63-9

methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2644278
CAS RN: 876900-63-9
M. Wt: 383.408
InChI Key: LYDICMULOYCUSR-UHFFFAOYSA-N
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Description

Methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential in cancer treatment. Zhou et al. (2008) described a related compound as an orally active histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vivo. This suggests that similar compounds could be effective in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antibacterial Activity

Research by Kumari et al. (2017) found that derivatives of similar compounds showed significant antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains. This indicates potential for these compounds in developing new antibacterial agents (Kumari et al., 2017).

Chemical Synthesis and Modification

Studies on related pyrimidines, like the one by Brown and Waring (1977), have provided insights into synthetic routes for creating various derivatives of these compounds. These methodologies are crucial for exploring their applications in different fields of medicinal chemistry (Brown & Waring, 1977).

Antiprotozoal Agents

Research into similar compounds has also delved into their antiprotozoal properties. Ismail et al. (2004) synthesized a related compound and demonstrated strong DNA affinities, showing efficacy against Trypanosoma and Plasmodium, which cause diseases like sleeping sickness and malaria (Ismail et al., 2004).

Supramolecular Chemistry

Fonari et al. (2004) investigated dihydropyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies. Such compounds can form complex structures, which have applications in materials science and nanotechnology (Fonari et al., 2004).

properties

IUPAC Name

methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-7-4-5-8-13(12)22-9-6-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h4-5,7-8H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDICMULOYCUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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